molecular formula C9H9F3O B2847822 5-Methyl-2-(trifluoromethyl)benzyl alcohol CAS No. 886502-81-4

5-Methyl-2-(trifluoromethyl)benzyl alcohol

Cat. No.: B2847822
CAS No.: 886502-81-4
M. Wt: 190.165
InChI Key: WZMOLCCNJJHAJQ-UHFFFAOYSA-N
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Description

“5-Methyl-2-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 886502-81-4 . Its IUPAC name is [5-methyl-2-(trifluoromethyl)phenyl]methanol .


Molecular Structure Analysis

The molecular weight of “this compound” is 190.17 . It contains a total of 22 bonds; 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Physical and Chemical Properties Analysis

“this compound” is a clear liquid . Unfortunately, specific information about its melting point, boiling point, density, and refractive index is not available.

Safety and Hazards

The safety information for “5-Methyl-2-(trifluoromethyl)benzyl alcohol” indicates that it has a GHS07 pictogram and a warning signal word . It’s recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Properties

IUPAC Name

[5-methyl-2-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOLCCNJJHAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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